molecular formula C24H48O24 B2608733 Nystose trihydrate CAS No. 13133-07-8; 139523-49-2

Nystose trihydrate

Cat. No.: B2608733
CAS No.: 13133-07-8; 139523-49-2
M. Wt: 720.624
InChI Key: MJTDGRNFAJVFRT-DHHBJCMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nystose trihydrate is a tetrasaccharide composed of two fructose molecules linked via beta (1→2) bonds to the fructosyl moiety of sucrose. Its chemical formula is C24H42O21·3H2O, and it is known for its prebiotic properties, serving as a selective substrate for beneficial gut microbiota .

Chemical Reactions Analysis

Types of Reactions

Nystose trihydrate undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include fructosyltransferases and inulinases. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the enzymatic reactions of this compound include shorter-chain fructooligosaccharides and free fructose .

Mechanism of Action

Nystose trihydrate exerts its effects primarily through its role as a prebiotic. It selectively stimulates the growth of beneficial gut microbiota, which in turn produce short-chain fatty acids that have various health benefits. The molecular targets include the gut microbiota, and the pathways involved are related to the fermentation of oligosaccharides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nystose trihydrate is unique due to its specific structure, which allows it to selectively promote the growth of certain beneficial gut bacteria. Its stability and ease of production also make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDGRNFAJVFRT-DHHBJCMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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